![molecular formula C9H7BrS B3176627 4-(Bromomethyl)benzo[b]thiophene CAS No. 10133-19-4](/img/structure/B3176627.png)
4-(Bromomethyl)benzo[b]thiophene
Overview
Description
“4-(Bromomethyl)benzo[b]thiophene” is a derivative of benzothiophene , an aromatic organic compound with a molecular formula C8H6S . It has a bromomethyl group attached to it .
Synthesis Analysis
One of the methods for synthesizing benzothiophenes involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Molecular Structure Analysis
The molecular structure of benzothiophene consists of a five-membered ring with one sulfur atom . The molecular formula of “4-(Bromomethyl)benzo[b]thiophene” is CHBrS .
Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Physical And Chemical Properties Analysis
The molecular weight of benzothiophene is 134.198 . The molecular weight of “4-(Bromomethyl)benzo[b]thiophene” is 213.094 Da .
Scientific Research Applications
- 4,4′-Bibenzo[c]thiophene (4,4′-BBT) and its derivatives serve as π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . These materials exhibit interesting optical and electrochemical properties, making them valuable for applications like organic light-emitting diodes (OLEDs), solar cells, and photodetectors.
- Benzo[b]thiophenes, including 4-(Bromomethyl)benzo[b]thiophene, have been employed as organic photoelectric materials . Their unique electronic properties make them suitable for light-absorbing layers in photovoltaic devices.
- Inspired by the biodegradation of benzothiophene, researchers have developed a practical synthetic route to nonsymmetrical thiophene-fused aromatic systems. Excellent fluorescence characteristics were observed for a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene sulfoxides both in solution and in the solid state . These compounds hold promise for bioimaging and sensing applications.
- Thiophene-based analogs have fascinated scientists due to their potential as biologically active compounds. Researchers explore their use in drug discovery and optimization, leveraging their diverse biological effects .
- Mehta et al. developed a new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives. These compounds demonstrate therapeutic importance and highlight the versatility of synthetic thiophenes .
Organic Optoelectronic Devices
Organic Photoelectric Materials
Fluorescent Biomimetic Compounds
Medicinal Chemistry
Synthetic Methodology
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in the formation of new carbon-carbon bonds . This process involves the oxidative addition of electrophilic organic groups, where a metal such as palladium becomes oxidized through its donation of electrons to form the new metal-carbon bond .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may influence pathways related to carbon-carbon bond formation .
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon-carbon bonds .
properties
IUPAC Name |
4-(bromomethyl)-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYNCRSNIKJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzo[b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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